molecular formula C11H13N3 B13879945 2-(4-Imidazol-1-ylphenyl)ethanamine

2-(4-Imidazol-1-ylphenyl)ethanamine

Cat. No.: B13879945
M. Wt: 187.24 g/mol
InChI Key: SVYXUECJQYOEPI-UHFFFAOYSA-N
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Description

2-(4-Imidazol-1-ylphenyl)ethanamine: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Imidazol-1-ylphenyl)ethanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent addition of the ethanamine chain. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as ZnFe2O4 nanoparticles, which can efficiently catalyze the reaction between aldehydes, benzil, and primary amines to produce the desired imidazole derivatives . This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Imidazol-1-ylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-Imidazol-1-ylphenyl)ethanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    1-(4-Imidazol-1-ylphenyl)ethanone: Similar structure but with a ketone group instead of an amine.

    2-(4-Imidazol-1-ylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(4-Imidazol-1-ylphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness: 2-(4-Imidazol-1-ylphenyl)ethanamine is unique due to its ethanamine chain, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenyl)ethanamine

InChI

InChI=1S/C11H13N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5-6,12H2

InChI Key

SVYXUECJQYOEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)N2C=CN=C2

Origin of Product

United States

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